[3H]cyc(DTrp-DAsp-Pro-DVal-Leu
描述
Structure
3D Structure
属性
分子式 |
C31H42N6O7 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC 名称 |
2-[(3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]-2-tritioacetic acid |
InChI |
InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23-,24-,26+/m0/s1/i14T/t14?,21-,22+,23-,24-,26+ |
InChI 键 |
VYCMAAOURFJIHD-HCGDBENESA-N |
手性 SMILES |
[3H]C([C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC(C)C)C(C)C)C(=O)O |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
Synthetic Methodologies and Radiochemical Aspects of 3h Cyc Dtrp Dasp Pro Dval Leu
Strategies for Cyclic Peptide Synthesis Applied to [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) Precursors
The initial step in the synthesis of this compound) is the construction of its linear peptide precursor. This is a critical stage that dictates the feasibility and efficiency of the subsequent cyclization and radiolabeling steps.
Solid-Phase Peptide Synthesis Approaches for Pre-cyclization Linear Peptides
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the linear precursor of cyc(DTrp-DAsp-Pro-DVal-Leu). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. The use of excess reagents helps to drive the coupling reactions to completion, and these can be easily removed by filtration. acs.org
The synthesis typically commences from the C-terminal amino acid, which in this case is Leucine (B10760876), and proceeds towards the N-terminus. A common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids. The process for each amino acid addition involves two main steps: the deprotection of the N-terminal Fmoc group, usually with a solution of piperidine in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. pentelutelabmit.com The coupling reaction is facilitated by activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
For the specific sequence DTrp-DAsp-Pro-DVal-Leu, the side chains of D-Tryptophan and D-Aspartic acid require protection to prevent unwanted side reactions during synthesis. The choice of protecting groups is crucial and must be orthogonal to the N-terminal Fmoc group, meaning they are stable under the conditions of Fmoc removal but can be cleaved at the end of the synthesis.
A system for continuous-flow solid-phase synthesis has also been described, which can significantly reduce the time required for peptide assembly. For instance, the model tetrapeptide Leu-Ala-Gly-Val was synthesized with high purity in approximately 4 hours. nih.gov
Table 1: Key Steps in Solid-Phase Peptide Synthesis of the Linear Precursor
| Step | Description | Reagents |
| 1. Resin Swelling | The solid support is swelled in an appropriate solvent to allow for efficient reaction kinetics. | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| 2. First Amino Acid Loading | The C-terminal amino acid (Fmoc-Leu-OH) is attached to the resin. | Diisopropylcarbodiimide (DIC), Oxyma |
| 3. Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF |
| 4. Coupling | The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus. | Fmoc-DVal-OH, HATU, DIPEA |
| 5. Repetition | Steps 3 and 4 are repeated for each subsequent amino acid in the sequence (Pro, DAsp, DTrp). | Fmoc-Pro-OH, Fmoc-DAsp(OtBu)-OH, Fmoc-DTrp(Boc)-OH |
| 6. Cleavage | The completed linear peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |
Solution-Phase Cyclization Techniques and Efficiency
Once the linear peptide is cleaved from the solid support, the subsequent and critical step is the intramolecular cyclization to form the desired cyclic structure. This is typically performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. nih.gov The choice of cyclization strategy is paramount to achieving a good yield. nih.gov
Several methods can be employed for the macrolactamization (the formation of the amide bond to close the ring). nih.govchromatographytoday.com Common coupling reagents used for this purpose include DPPA (diphenylphosphoryl azide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). The efficiency of the cyclization can be influenced by several factors, including the peptide sequence, the presence of turn-inducing residues like Proline, and the specific coupling reagents and reaction conditions used. researchgate.net The presence of a D-amino acid at the C-terminus has been shown to potentially increase the yield of the cyclization reaction. researchgate.net
The point of cyclization within the linear precursor is also a critical consideration. For the sequence DTrp-DAsp-Pro-DVal-Leu, the bond could be formed between the N-terminal D-Tryptophan and the C-terminal Leucine. The preorganization of the linear peptide in solution into a conformation that facilitates macrocyclization is key to rapid and high-yield reactions, minimizing the formation of dimers or larger polymers. acs.org
Alternative Peptide Synthesis Methodologies
While solid-phase synthesis followed by solution-phase cyclization is the most common approach, other methodologies exist. For instance, fully solution-phase synthesis can be employed, particularly for large-scale production, though it is generally more labor-intensive. acs.org Another approach is on-resin cyclization, where the cyclization reaction is performed while the peptide is still attached to the solid support. This can sometimes simplify purification, as the linear precursors and other reagents can be washed away before the cyclic peptide is cleaved from the resin. springernature.com
Radiosynthesis and Tritium Incorporation Methodologies for this compound)
The introduction of tritium ([3H]) into the cyclic peptide cyc(DTrp-DAsp-Pro-DVal-Leu) is the final key step in producing the desired radioligand. The choice of labeling strategy is critical to achieve high specific activity while maintaining the biological activity of the peptide. arkat-usa.org
Tritium Labeling Strategies for Cyclic Peptide Ligands
Several methods are available for the tritiation of peptides. arkat-usa.org For a peptide like cyc(DTrp-DAsp-Pro-DVal-Leu), which contains a Tryptophan residue, specific strategies can be employed.
One common method is catalytic dehalogenation . This involves the synthesis of a precursor peptide where one or more of the aromatic protons on the Tryptophan indole (B1671886) ring are replaced with a halogen, typically iodine or bromine. The halogenated precursor is then subjected to catalytic reduction with tritium gas (T2) in the presence of a catalyst such as palladium on carbon (Pd/C). This process replaces the halogen atom with a tritium atom. dtu.dk
Another approach is catalytic hydrogenation of an unsaturated precursor . If a dehydro-Tryptophan residue is incorporated into the peptide during synthesis, it can be subsequently reduced with tritium gas to introduce two tritium atoms. researchgate.net
High-temperature solid-state catalytic isotope exchange (HSCIE) is another powerful technique. In this method, the peptide is heated in the presence of a catalyst and spillover-tritium, leading to the exchange of hydrogen atoms with tritium atoms. This method can potentially introduce multiple tritium atoms into the molecule, leading to high specific activity. dtu.dknih.gov
The choice of solvent is crucial in these reactions to avoid the presence of labile hydrogen atoms that could compete with the desired tritium incorporation. arkat-usa.org
Table 2: Comparison of Tritium Labeling Strategies
| Method | Description | Advantages | Disadvantages |
| Catalytic Dehalogenation | Replacement of a halogen on a precursor with tritium using a catalyst and T2 gas. | High specific activity, regioselective labeling. | Requires synthesis of a halogenated precursor. |
| Catalytic Hydrogenation | Reduction of an unsaturated precursor (e.g., dehydro-Tryptophan) with T2 gas. | Can introduce multiple tritium atoms. | Requires synthesis of an unsaturated precursor. |
| Isotope Exchange | Direct exchange of hydrogen with tritium using a catalyst. | Can be applied to the final peptide, high specific activity. | Can lead to non-specific labeling and potential side reactions. |
Radiochemical Purity Assessment Methodologies
After the tritiation reaction, it is essential to purify the labeled peptide and assess its radiochemical purity. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.govchapman.edu
A reversed-phase HPLC (RP-HPLC) system equipped with a UV detector and a radioactivity detector (e.g., a flow-through scintillation counter) is typically used. The crude reaction mixture is injected onto the column, and a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (often containing trifluoroacetic acid, TFA) is used to separate the components. agilent.com The UV detector monitors the elution of all peptide species (labeled and unlabeled), while the radioactivity detector specifically detects the tritiated product.
The radiochemical purity is determined by calculating the percentage of the total radioactivity that co-elutes with the desired unlabeled peptide standard. nih.gov Mass spectrometry can also be used to confirm the identity of the purified tritiated peptide and to determine the extent of tritium incorporation. chapman.edu
Table 3: Compound Names
| Abbreviation | Full Name |
| This compound) | Tritiated cyclic(D-Tryptophyl-D-Aspartyl-L-Prolyl-D-Valyl-L-Leucyl) |
| Boc | tert-Butoxycarbonyl |
| DADL | [D-Ala2, D-Leu5]enkephalin |
| DCM | Dichloromethane |
| DIPEA | N,N-Diisopropylethylamine |
| DMF | Dimethylformamide |
| DPPA | Diphenylphosphoryl azide |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HPLC | High-Performance Liquid Chromatography |
| NMP | N-Methyl-2-pyrrolidone |
| SPPS | Solid-Phase Peptide Synthesis |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| TFA | Trifluoroacetic acid |
Considerations for Radioligand Stability in Research Applications
The utility of this compound) in research applications is intrinsically linked to its stability. As a tritiated cyclic peptide, its stability profile is influenced by several factors, including its cyclic nature, the presence of D-amino acids, the storage conditions, and the inherent challenges associated with radiolabeled compounds. While specific stability data for this compound) is not extensively documented in publicly available literature, a comprehensive understanding of its probable stability can be extrapolated from research on similar compounds and general principles of peptide and radiochemical stability.
The structural rigidity conferred by cyclization is a key determinant of the stability of peptides. Cyclization of peptides generally leads to increased resistance to enzymatic degradation by proteases compared to their linear counterparts. This enhanced stability is attributed to the reduced flexibility of the peptide backbone, which can limit access of proteolytic enzymes to cleavage sites. Studies on other cyclic peptides, such as RGD peptides, have demonstrated a significant increase in stability in solution when compared to their linear forms. For instance, one study found a cyclic RGD peptide to be 30-fold more stable at pH 7 than its linear equivalent nih.gov. The constrained conformation of cyclic peptides can prevent the side chains of susceptible amino acid residues, such as the D-Aspartic acid in this compound, from adopting orientations that could lead to chemical degradation nih.gov. The cyclic pentapeptide structure of cyc(D-Trp-DAsp-Pro-DVal-Leu) has been shown to adopt a well-defined conformation in solution, featuring a linked gamma- and beta-turn, which contributes to its ordered structure and likely its stability.
Furthermore, the incorporation of D-amino acids, such as D-Tryptophan and D-Aspartic acid in this compound), is a well-established strategy to enhance peptide stability. Peptides composed of D-amino acids are not readily recognized by naturally occurring proteases, which are stereospecific for L-amino acids. This inherent resistance to enzymatic cleavage significantly prolongs the half-life of the peptide in biological systems, making it more suitable for in vitro and in vivo studies.
Despite these structural advantages, the fact that the compound is radiolabeled with tritium introduces another critical factor affecting its stability: radiolysis . Radiolysis is the process of chemical decomposition initiated by the energy emitted from the radioactive decay of the tritium atoms. This can lead to the formation of reactive species that can damage the peptide, resulting in a loss of radiochemical purity and biological activity over time. The specific activity of the radioligand is a key factor in the rate of radiolysis; higher specific activity leads to a greater concentration of radioactive atoms and thus a higher rate of self-decomposition.
To mitigate these stability challenges, proper storage and handling of this compound) are paramount. The following tables summarize key considerations for maintaining the stability of this radioligand in research applications.
Table 1: Factors Influencing the Stability of this compound)
| Factor | Influence on Stability | Rationale |
| Temperature | Lower temperatures are crucial for long-term stability. | Reduces the rate of chemical degradation and radiolysis. |
| pH | Optimal pH is critical, especially in solution. | Extreme pH values can catalyze hydrolysis of peptide bonds and other chemical modifications. For many peptides, a slightly acidic pH (around 5-6) is recommended for storage in solution. |
| Solvent | The choice of solvent can impact stability. | Protic solvents can potentially exchange with the tritium label, although this is less likely with tritium attached to carbon. The solvent should be of high purity to avoid contaminants that could react with the peptide. |
| Light | Exposure to light, particularly UV light, should be minimized. | Can induce photochemical degradation of the peptide, especially the Tryptophan residue. |
| Oxygen | The presence of oxygen can lead to oxidation. | The Tryptophan residue is susceptible to oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles should be avoided. | Can lead to denaturation and aggregation of the peptide, as well as accelerate degradation. Aliquoting the stock solution is recommended. |
| Radiochemical Purity | The initial purity and the rate of its decline are important. | Impurities can sometimes catalyze the degradation of the primary compound. Regular monitoring of radiochemical purity is advisable. |
Table 2: Recommended Storage and Handling Practices for this compound)
| Condition | Recommendation | Justification |
| Long-term Storage | Store lyophilized at -20°C or below in a desiccated environment. | Minimizes chemical degradation, microbial growth, and hydrolysis. |
| Short-term Storage (in solution) | Store at -20°C or below in a suitable buffer (e.g., pH 5-6). | Reduces the rate of degradation in solution. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. Use sterile techniques and high-purity solvents for reconstitution. | Prevents contamination with water, bacteria, or other reactive substances. |
| Aliquoting | Prepare single-use aliquots of the reconstituted solution. | Avoids repeated freeze-thaw cycles that can degrade the peptide. |
| Protection from Radiolysis | Store at the lowest recommended temperature. Consider the addition of radical scavengers (e.g., ethanol) to the storage buffer, if compatible with the intended application. | Reduces the damage caused by self-irradiation. |
Conformational and Structural Elucidation of Cyc Dtrp Dasp Pro Dval Leu
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool in determining the solution-state conformation of cyc(DTrp-DAsp-Pro-DVal-Leu). researchgate.netnih.gov These studies have provided detailed insights into the peptide's backbone and side-chain orientations.
A stable structure for cyc(DTrp-DAsp-Pro-DVal-Leu) has been determined primarily based on homonuclear and heteronuclear three-bond coupling constants, without relying on nuclear Overhauser effects (NOEs). researchgate.net The use of experimental heteronuclear ³J(NH, Cβ) and homonuclear ³J(NH, Hα) couplings has served as constraints in molecular dynamics simulations to generate the solution structure of the peptide. rsc.org This approach is significant as it provides a robust method for structure determination of cyclic peptides. researchgate.net
Table 1: Representative Three-Bond Coupling Constants (J-values) Used in Conformational Analysis Note: Specific J-values for this exact peptide are often reported in the main body of research articles and may vary slightly based on experimental conditions. This table provides a conceptual representation.
| Coupling Type | Involved Nuclei | Typical Information Gained |
|---|---|---|
| Homonuclear | ³J(Hα-Hβ) | Side-chain rotamer populations |
| Homonuclear | ³J(HN-Hα) | Backbone dihedral angle (φ) |
| Heteronuclear | ³J(C'-N-Cα-Hα) | Backbone dihedral angle (φ) |
| Heteronuclear | ³J(Hα-Cα-C'-N) | Backbone dihedral angle (ψ) |
The ¹³C-edited Total Correlation Spectroscopy (TOCSY) experiment has been successfully applied at natural abundance for cyc(DTrp-DAsp-Pro-DVal-Leu) at concentrations of approximately 30 mM. researchgate.net This advanced NMR technique aids in the assignment of proton and carbon signals, which is a critical step in the structural determination process. It allows for the unambiguous identification of spin systems, which is particularly useful in complex molecules like cyclic peptides. researchgate.net
The conformation of cyc(DTrp-DAsp-Pro-DVal-Leu) has been studied in different solvents, including dimethyl sulfoxide-d6 (DMSO-d6) and water, using two-dimensional NMR spectroscopy and restrained molecular dynamics. nih.gov These studies revealed that while the peptide backbone remains relatively unchanged across these solvents, the side chains adopt distinctly different orientations. nih.gov In aqueous media, for instance, the leucine (B10760876) side chain is directed toward the indole (B1671886) ring of tryptophan, which is thought to reduce the exposure of non-polar surfaces to the solvent. researchgate.net This interaction is less pronounced or absent in other solvents like chloroform. researchgate.net This highlights the significant impact of the solvent environment on the preferred side-chain conformation of the peptide, a crucial consideration for rational drug design. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Table 2: Common Secondary Structures and Their Characteristic CD Signals
| Secondary Structure | Wavelength of Positive Band (nm) | Wavelength of Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| β-Turn | Varies, often weak signals | Varies, often weak signals |
| Random Coil | Varies, weak signal | ~195 |
Molecular Modeling and Dynamics Simulations for Conformational Prediction
Molecular modeling and dynamics simulations are powerful computational tools used to predict and refine the three-dimensional structure of molecules like cyc(DTrp-DAsp-Pro-DVal-Leu). researchgate.netnih.gov
To determine the solution structure of cyc(DTrp-DAsp-Pro-DVal-Leu), constrained molecular dynamics simulations have been employed. researchgate.netnih.gov These simulations incorporate experimental data, such as distance constraints derived from NMR spectra, to guide the computational model toward a conformation that is consistent with the experimental observations. researchgate.net This integrated approach, combining experimental data with theoretical calculations, has been instrumental in defining a single backbone conformation for the peptide, which consists of a type II β-turn and a γ'-turn. researchgate.net Interestingly, conformational searches performed without NMR-derived constraints were also able to generate low-energy structures with backbones similar to those determined with experimental constraints, suggesting the robustness of the conformational prediction methods. researchgate.net
Table of Compound Names
| Abbreviated Name | Full Name |
| cyc(DTrp-DAsp-Pro-DVal-Leu) | cyclo(D-Tryptophyl-D-Aspartyl-L-Prolyl-D-Valyl-L-Leucyl) |
| D-Trp | D-Tryptophan |
| D-Asp | D-Aspartic acid |
| Pro | L-Proline |
| D-Val | D-Valine |
| Leu | L-Leucine |
| DMSO-d6 | Deuterated Dimethyl Sulfoxide |
Exhaustive Conformational Searches for Cyclic Peptides
The conformational landscape of cyclic peptides is complex due to the cyclic constraint and the flexibility of the peptide backbone and amino acid side chains. Exhaustive conformational searches are computational methods employed to explore this landscape and identify low-energy, stable conformations. researchgate.net These methods are vital for generating structural hypotheses when experimental data, such as that from Nuclear Magnetic Resonance (NMR), is limited or unavailable.
One approach to conformational searches involves generating a multitude of structures and then refining them to find those with optimal energy without the constraints of experimental data. researchgate.net For cyc(DTrp-DAsp-Pro-DVal-Leu), conformational searches performed without NMR distance constraints have successfully produced several low-energy structures. researchgate.net Notably, two of these computationally derived structures exhibited essentially the same backbone conformation as those determined through distance-constrained procedures based on NMR data. researchgate.net One of these models even accurately reproduced the positioning of several side chains. researchgate.net This demonstrates that exhaustive conformational searches can be a powerful predictive tool for determining the structure of cyclic peptides. researchgate.net
A specific method used for such explorations is LowModeMD, which is based on perturbing a known conformation along a molecular dynamics trajectory. acs.org This is achieved by using initial atomic velocities where kinetic energy is concentrated in the low-frequency vibrational modes, followed by energy minimization. A key feature of this method is the use of a novel Chebyshev polynomial filter to dampen the high-frequency components of a randomly generated velocity vector. acs.org LowModeMD has been applied to cyc(DTrp-DAsp-Pro-DVal-Leu) as a test case to demonstrate its utility in sampling the conformational space of complex macrocycles. acs.orgacs.org The process can be summarized in the following steps:
Initialization: The system is energy minimized, and the list of conformations is cleared. acs.org
Velocity Generation: A random set of atomic velocities is generated, and rigid body rotational and translational velocities are removed. The velocities are then filtered to retain low-frequency modes and scaled to a desired temperature (e.g., 300 K). acs.org
Dynamics: A short molecular dynamics simulation (e.g., ~0.5 ps) is performed at a constant temperature. acs.org
Minimization: The resulting conformation is energy minimized. acs.org
This iterative process allows for an efficient exploration of the low-strain energy conformations of the cyclic peptide. acs.org
Correlation of Solution Conformation with In Vitro Biological Activity
The in vitro biological activity of cyc(DTrp-DAsp-Pro-DVal-Leu) and its analogs as ETA receptor antagonists is intrinsically linked to their solution conformation. NMR studies have been instrumental in determining the solution structure of BQ-123, revealing a highly constrained and well-defined backbone. researchgate.netresearchgate.net
The key structural features of cyc(DTrp-DAsp-Pro-DVal-Leu) in solution include a type II β-turn and an inverse γ-turn. researchgate.net The proline residue is found in a trans conformation. researchgate.net The presence of these turns creates a rigid backbone structure, which is believed to be crucial for its high-affinity binding to the ETA receptor. researchgate.net
Structure-activity relationship (SAR) studies on a series of analogs have further illuminated the conformational requirements for potent ETA antagonism. These studies involve systematic modifications of the amino acid residues in the peptide sequence and evaluating the impact on binding affinity, typically measured by the half-maximal inhibitory concentration (IC50).
The development of BQ-123 itself was the result of chemical modifications to naturally occurring, less potent antagonists. The systematic replacement of amino acids in the parent compounds led to the discovery that certain substitutions significantly enhance antagonistic activity. For instance, the replacement of D-Glutamic acid (D-Glu) with D-Aspartic acid (D-Asp) and Alanine (Ala) with Proline (Pro) were key modifications that led to the high potency of BQ-123. nih.gov
The importance of the backbone conformation is highlighted by the fact that altering the chirality of the D-Trp or D-Glu residues to their L-isomers results in a loss of inhibitory activity, as this disrupts the β,γ-backbone conformation necessary for receptor binding. nih.govresearchgate.net
The following table summarizes the in vitro biological activity of cyc(DTrp-DAsp-Pro-DVal-Leu) and its key analogs against the human ETA receptor, demonstrating the correlation between chemical structure and antagonist potency.
| Compound | Sequence | IC50 (nM) for human ETA Receptor | Key Conformational Features/Notes |
|---|---|---|---|
| BE-18257A | cyclo(-D-Trp-D-Glu-Ala-D-Val-Leu) | 590 | Natural product precursor to BQ-123. researchgate.net |
| BE-18257B | cyclo(-D-Trp-D-Glu-Ala-D-allo-Ile-Leu) | Not explicitly stated for human ETA, but related to BE-18257A. researchgate.net | Natural product precursor to BQ-123. researchgate.net |
| BQ-123 | cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu) | 8.3 | Highly potent and selective. Features a type II β-turn and an inverse γ-turn. nih.govresearchgate.net |
| BQ-518 | cyclo(-D-Trp-D-Asp-(N-Me)Ala-D-Thi-Leu) | 1.2 | One of the most potent analogs, highlighting the importance of modifications at positions 3 and 4. nih.gov |
| Analog with L-Trp | cyclo(-L-Trp-D-Glu-Ala-D-Val-Leu) | Inactive | Loss of the required D-amino acid at position 1 disrupts the essential backbone conformation. nih.gov |
| Analog with L-Glu | cyclo(-D-Trp-L-Glu-Ala-D-Val-Leu) | Inactive | Loss of the required D-amino acid at position 2 disrupts the essential backbone conformation. nih.gov |
The data clearly indicates that the specific sequence and chirality of the amino acids in cyc(DTrp-DAsp-Pro-DVal-Leu) are finely tuned to maintain a rigid conformation characterized by a type II β-turn and an inverse γ-turn. This constrained structure is essential for its high-affinity and selective binding to the ETA receptor, making it a potent antagonist. Deviations from this structure, such as altering the chirality of key residues, lead to a significant loss of biological activity.
Molecular Pharmacology of 3h Cyc Dtrp Dasp Pro Dval Leu at Endothelin Receptors
Radioligand Binding Assay Methodologies in Membrane and Cellular Preparations
Radioligand binding assays are a cornerstone for studying receptor pharmacology, offering high sensitivity and robustness for measuring the interaction between a ligand and its receptor. giffordbioscience.com These assays are typically performed using either membrane homogenates prepared from tissues or cultured cells that express the target receptors. giffordbioscience.comsigmaaldrich.com The fundamental principle involves incubating a radiolabeled ligand with the receptor preparation and then separating the bound from the unbound ligand to quantify the receptor-ligand complexes. sigmaaldrich.com
Saturation binding experiments are designed to determine two key parameters: the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. graphpad.comgraphpad.com In these assays, the concentration of the radioligand, such as [3H]cyc(DTrp-DAsp-Pro-DVal-Leu), is varied while keeping the receptor concentration constant. graphpad.com
The goal is to reach a point of saturation where all specific binding sites are occupied. graphpad.com The Kd value, which represents the radioligand concentration at which 50% of the receptors are occupied at equilibrium, is a measure of the radioligand's affinity for the receptor. graphpad.com A lower Kd indicates higher affinity. The Bmax reflects the total concentration of receptors in the preparation and is typically expressed as fmol/mg of protein or sites per cell. giffordbioscience.com
To accurately determine specific binding, non-specific binding must be accounted for. This is achieved by conducting a parallel set of experiments in the presence of a high concentration of an unlabeled competing ligand, which occupies the specific receptor sites, leaving only the radioligand bound to non-specific sites. sigmaaldrich.com The specific binding is then calculated by subtracting the non-specific binding from the total binding. graphpad.com
Competitive binding assays are employed to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a radioligand for binding to that receptor. giffordbioscience.com In the context of this compound), these assays are often performed against the endogenous ligand, Endothelin-1 (B181129) (ET-1).
In this experimental setup, a fixed concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled competitor (e.g., ET-1). giffordbioscience.com As the concentration of the competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity.
The data from a competitive binding experiment are used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. giffordbioscience.com The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the competitor for the receptor. The Ki is calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
The analysis of radioligand binding data is crucial for determining kinetic and equilibrium constants. For saturation binding data, nonlinear regression is the preferred method for fitting the specific binding data to a one-site binding model, which is represented by the equation Y = Bmax*X / (Kd + X). graphpad.com This approach provides the most accurate estimates of Bmax and Kd. graphpad.com Historically, Scatchard plots were used to linearize the data, but this method can distort experimental error and is now primarily used for data visualization. graphpad.com
For competitive binding data, nonlinear regression is used to fit the data to a sigmoidal dose-response curve to determine the IC50 value. Subsequently, the Cheng-Prusoff equation is applied to calculate the Ki value.
Kinetic binding assays measure the association (kon) and dissociation (koff) rate constants of a radioligand. giffordbioscience.com Association assays involve measuring the binding at various time points after the addition of the radioligand, while dissociation assays are initiated by adding an excess of an unlabeled ligand to prevent re-binding of the radioligand and then measuring the decrease in binding over time. giffordbioscience.com The equilibrium dissociation constant (Kd) can also be calculated from the kinetic rate constants (Kd = koff/kon).
Endothelin Receptor Subtype Selectivity Profiling by this compound)
This compound), also known as [3H]BQ-123, is a valuable tool for profiling the selectivity of compounds for endothelin receptor subtypes due to its own high selectivity for the ETA receptor. researchgate.netidrblab.net
The specificity of this compound) for the ETA receptor is established through competitive binding experiments. In these studies, the ability of known selective ETA and ETB receptor antagonists to displace this compound) from its binding sites is measured. For instance, an ETA-selective ligand would be expected to compete for the binding of this compound) at nanomolar concentrations, while an ETB-selective ligand would only compete at much higher, micromolar concentrations. This significant difference in affinity demonstrates the high specificity of the radioligand for the ETA receptor subtype.
To quantify the selectivity of this compound), its affinity for both ETA and ETB receptors is determined. This is typically done by performing competitive binding assays using membrane preparations from cells that selectively express either the human ETA or ETB receptor.
The affinity (Ki) of unlabeled cyc(DTrp-DAsp-Pro-DVal-Leu) for the ETA receptor is significantly higher than its affinity for the ETB receptor. Research has shown that the compound exhibits a high degree of selectivity for the ETA receptor. For example, one study demonstrated a biphasic competition curve when unlabeled PD151242, a related compound, competed with [125I]-ET-1 binding, showing high affinity for the ETA site (Kd = 7.21 nM) and much lower affinity for the ETB subtype (Kd = 104 µM), indicating over 10,000-fold selectivity. nih.gov This high selectivity makes this compound) an excellent radioligand for specifically labeling and characterizing ETA receptors.
Table 1: Binding Affinity of PD151242 for Endothelin Receptor Subtypes
| Receptor Subtype | Dissociation Constant (Kd) |
| ET-A | 7.21 ± 2.83 nM nih.gov |
| ET-B | 104 ± 23 µM nih.gov |
This table presents data for the related compound PD151242, which illustrates the principle of subtype selectivity.
Kinetic Characterization of Ligand-Receptor Interactions
The kinetics of the interaction between this compound) and the ETA receptor are a key determinant of its pharmacological activity. Understanding these kinetic parameters provides insight into the molecular dynamics of the receptor-ligand complex.
Determination of Association (k_on) and Dissociation (k_off) Rate Constants
Studies utilizing this compound) have enabled the determination of its binding kinetics at the ETA receptor. In human neuroblastoma SK-N-MC cells, [3H]BQ-123 binding reaches a steady state rapidly, within 7 minutes at 37°C. nih.gov The dissociation of the radioligand from the receptor is also swift, with a reported half-time (t_½) of 1.4 minutes. nih.gov
From the dissociation half-life, the dissociation rate constant (k_off) can be calculated using the formula: k_off = ln(2) / t_½. This yields a k_off of approximately 0.495 min⁻¹.
The association rate constant (k_on) can then be estimated from the equilibrium dissociation constant (K_d) and the k_off value, according to the relationship K_d = k_off / k_on. With a reported K_d of 3.2 nM for [3H]BQ-123 in SK-N-MC cells, the k_on can be calculated. nih.gov
Interactive Data Table: Kinetic Parameters of this compound) Binding to ET_A Receptors
| Parameter | Value | Cell Line | Reference |
| K_d (Equilibrium Dissociation Constant) | 3.2 nM | Human neuroblastoma SK-N-MC | nih.gov |
| Dissociation Half-life (t_½) | 1.4 min | Human neuroblastoma SK-N-MC | nih.gov |
| Calculated Dissociation Rate Constant (k_off) | ~0.495 min⁻¹ | Human neuroblastoma SK-N-MC | nih.gov |
| Calculated Association Rate Constant (k_on) | ~1.55 x 10⁸ M⁻¹min⁻¹ | Human neuroblastoma SK-N-MC | nih.gov |
Ligand Residence Time Concepts in Cyclic Peptide-Receptor Binding
Ligand residence time, which is the reciprocal of the dissociation rate constant (1/k_off), is an increasingly recognized parameter in drug pharmacology, as it can be a better predictor of in vivo efficacy than binding affinity alone. excelleratebio.com For this compound), the calculated k_off of approximately 0.495 min⁻¹ corresponds to a residence time of about 2.02 minutes at the ETA receptor in human neuroblastoma cells. nih.gov
This relatively short residence time is indicative of the rapid reversibility of BQ-123 binding. nih.gov This kinetic profile is advantageous for a pharmacological tool, as it allows for the ready displacement by other ligands and facilitates the determination of equilibrium inhibition constants (K_i) for other compounds in competitive binding assays. nih.gov The rapid on- and off-rates contribute to its utility in studies where dynamic changes in receptor blockade are being investigated.
Elucidation of Antagonist Mechanism of Action at the Molecular and Cellular Level
The antagonistic properties of cyc(DTrp-DAsp-Pro-DVal-Leu) have been extensively characterized, revealing a competitive mechanism of action and specific effects on the signaling cascades initiated by endothelin-1.
Characteristics of Competitive Antagonism
Cyc(DTrp-DAsp-Pro-DVal-Leu) (BQ-123) acts as a competitive antagonist at the ETA receptor. This is demonstrated by its ability to produce a parallel rightward shift in the concentration-response curves of ET-1 without depressing the maximal response, a hallmark of competitive antagonism. nih.gov The affinity of BQ-123 for the ETA receptor is typically quantified by its inhibition constant (K_i).
Numerous studies have reported K_i values for BQ-123 at the ETA receptor, with values generally in the low nanomolar range, underscoring its high potency. In contrast, its affinity for the ET_B receptor is significantly lower, highlighting its selectivity for the ETA subtype. For instance, K_i values of 1.4 nM for ETA and 1500 nM for ET_B receptors have been reported, demonstrating over a 1000-fold selectivity. tocris.com
Interactive Data Table: Inhibitory Constants (K_i) of cyc(DTrp-DAsp-Pro-DVal-Leu) at Endothelin Receptors
| Receptor Subtype | K_i Value | Cell/Tissue Type | Reference |
| ET_A | 3.3 nM | Human neuroblastoma SK-N-MC | nih.gov |
| ET_A | 25 nM | Not specified | medchemexpress.comechelon-inc.com |
| ET_A | 1.4 nM | Not specified | tocris.com |
| ET_B | 970 nM | Human neuroblastoma SK-N-MC | nih.gov |
| ET_B | 1500 nM | Not specified | tocris.com |
Effects on Endothelin-1-Induced Signaling Pathways via In Vitro Biochemical Assays
Endothelin-1, upon binding to the ETA receptor, activates several intracellular signaling pathways, primarily through the G_q/11_ family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a variety of cellular responses.
In vitro biochemical assays have demonstrated that cyc(DTrp-DAsp-Pro-DVal-Leu) effectively blocks these ET-1-induced signaling events. In As4.1 cells, a renin-producing cell line, BQ-123 (1 µM) completely abolished the increase in intracellular Ca²⁺ concentration ([Ca²⁺]_i) stimulated by ET-1. physiology.org Furthermore, ET-1 was shown to dose-dependently increase total inositol phosphates with an EC₅₀ of 2.1 nM in these cells, a process that is inhibited by BQ-123. physiology.org
In rat vascular smooth muscle cells (VSMC), BQ-123 has been shown to inhibit ET-1-induced [Ca²⁺]_i mobilization. nih.govjst.go.jp This blockade of early signaling events translates to the inhibition of downstream cellular responses. For example, BQ-123 also prevents the activation of mitogen-activated protein (MAP) kinase, a key enzyme in cell proliferation and hypertrophy, in response to ET-1 in rat VSMC. nih.govjst.go.jp The inhibitory effect of BQ-123 is specific to the endothelin pathway, as it does not affect the signaling induced by other vasoconstrictors like angiotensin II or arginine vasopressin. nih.govjst.go.jp
Interactive Data Table: In Vitro Effects of cyc(DTrp-DAsp-Pro-DVal-Leu) on ET-1 Signaling
| Signaling Pathway/Response | Effect of cyc(DTrp-DAsp-Pro-DVal-Leu) | Cell Type | Reference |
| Intracellular Calcium ([Ca²⁺]_i) Mobilization | Inhibition | Rat Vascular Smooth Muscle Cells, As4.1 cells | physiology.orgnih.govjst.go.jp |
| Inositol Phosphate (IP₃) Formation | Inhibition | As4.1 cells | physiology.org |
| Mitogen-Activated Protein (MAP) Kinase Activation | Inhibition | Rat Vascular Smooth Muscle Cells | nih.govjst.go.jp |
| Prostacyclin (6-keto-PGF₁α) Synthesis | Dose-dependent decrease | Rat Aortic Rings | ahajournals.org |
| Cellular Proliferation ([³H]thymidine incorporation) | Inhibition | Rat Vascular Smooth Muscle Cells | nih.govjst.go.jp |
Structure Activity Relationship Sar Studies of Cyc Dtrp Dasp Pro Dval Leu and Analogues
Impact of Amino Acid Substitutions on Receptor Affinity and Selectivity
The specific sequence and stereochemistry of the amino acids within cyc(D-Trp-D-Asp-Pro-D-Val-Leu) are critical for its interaction with the ETA receptor. Systematic modifications have revealed that even minor changes can lead to significant alterations in binding affinity and selectivity.
The presence of D-amino acids is a cornerstone of the design of cyc(D-Trp-D-Asp-Pro-D-Val-Leu) and its analogues, contributing significantly to their conformational stability and receptor recognition. plos.org The specific DDLDL chirality sequence of the parent compound, cyclo(-D-Trp-D-Glu-Ala-D-Val-Leu-), is crucial for its inhibitory activity. nih.gov Conversion of either the D-Trp or D-Glu residue to their L-isomers results in a complete loss of this activity. nih.gov D-amino acids induce specific turns in the peptide backbone, which are essential for orienting the side chains in a conformation that is favorable for receptor binding. researchgate.net This conformational rigidity reduces the entropic penalty upon binding, thereby enhancing affinity. plos.org Furthermore, the incorporation of D-amino acids can increase resistance to proteolytic degradation, a key advantage for therapeutic peptides. plos.orgnih.gov
In the context of cyc(D-Trp-D-Asp-Pro-D-Val-Leu), the D-amino acids at positions 1 (D-Trp), 2 (D-Asp), and 4 (D-Val) are instrumental in creating a stable βII'-turn conformation. researchgate.net This structure is thought to mimic the bioactive conformation of the C-terminal region of endothelin, allowing it to bind effectively to the ETA receptor. researchgate.netnih.gov The use of D-amino acids is a strategic approach to constrain the peptide into a bioactive conformation, enhancing both potency and selectivity. researchgate.net
Systematic replacement of each amino acid residue in cyc(D-Trp-D-Asp-Pro-D-Val-Leu) and its parent compounds has provided detailed insights into their individual contributions to receptor binding.
Position 1 (D-Trp): This residue is critical for high-affinity binding. Most substitutions at this position with other amino acids lead to a significant decrease in inhibitory activity. nih.gov The bulky, aromatic side chain of D-Trp is thought to be a key interaction point with the receptor.
Position 2 (D-Asp): In contrast to D-Trp, this position is more tolerant to substitution. Replacing the original D-Glu in the parent compound with D-Asp was found to enhance the antagonist activity. nih.gov This suggests that the shorter side chain of D-Asp may allow for a more optimal interaction with the receptor.
Position 3 (Pro): The proline residue at this position induces a critical turn in the peptide backbone. researchgate.net Replacing the original Ala in the parent compound with imino acids like proline, regardless of whether they are cyclic or acyclic, generally leads to higher binding affinities. nih.gov NMR studies have confirmed that the proline residue exists in a trans conformation, which is a key feature of the peptide's stable structure. researchgate.net
Position 4 (D-Val): This position is highly sensitive to substitution. A β-branched D-amino acid, such as D-Val or D-allo-Ile, is crucial for potent inhibitory activity. nih.gov This highlights the importance of the specific size and shape of the side chain at this position for fitting into the receptor's binding pocket.
These findings are summarized in the table below, showcasing the impact of various substitutions on the binding affinity for the ETA receptor.
| Residue Position | Original Amino Acid | Substitution | Effect on ETA Receptor Binding Affinity |
| 1 | D-Trp | Most other amino acids | Significant loss of activity nih.gov |
| 2 | D-Glu | D-Asp | Enhanced activity nih.gov |
| 3 | Ala | Imino acids (e.g., Pro) | Higher affinity nih.gov |
| 4 | D-Val/D-allo-Ile | Non-β-branched D-amino acids | Significant loss of activity nih.gov |
| 5 | Leu | Most other amino acids | Significant loss of activity nih.gov |
Influence of Cyclization and Macrocyclic Ring Features on Pharmacological Profile
The cyclic nature of cyc(D-Trp-D-Asp-Pro-D-Val-Leu) is fundamental to its pharmacological profile, imposing critical conformational constraints that are necessary for high-affinity receptor recognition.
Cyclization dramatically reduces the conformational flexibility of the peptide, locking it into a more rigid and defined three-dimensional structure. mdpi.com This pre-organization of the peptide into its bioactive conformation minimizes the entropic cost of binding to the receptor, leading to enhanced affinity and selectivity. plos.orgmdpi.com For cyc(D-Trp-D-Asp-Pro-D-Val-Leu), NMR studies have revealed a stable solution structure characterized by a type II β-turn and an inverse γ-turn. nih.govresearchgate.netnih.gov This specific conformation is believed to mimic structural features of the C-terminal tail of endothelin, enabling it to act as a competitive antagonist at the ETA receptor. researchgate.netnih.gov The constrained cyclic structure ensures that the key amino acid side chains are presented in the correct orientation for optimal interaction with the receptor binding pocket. nih.gov
The size of the macrocyclic ring is a critical parameter that influences the conformational properties and, consequently, the binding affinity of cyclic peptides. For endothelin antagonists, the pentapeptide structure of cyc(D-Trp-D-Asp-Pro-D-Val-Leu) appears to be highly optimized. Studies on other cyclic peptides have shown that both increasing and decreasing the ring size can have significant effects on activity. nih.gov In the case of endothelin antagonists, the 15-membered ring of the pentapeptide framework provides the necessary scaffolding to correctly position the pharmacophoric residues for receptor interaction. While systematic studies on varying the ring size of cyc(D-Trp-D-Asp-Pro-D-Val-Leu) are not extensively detailed in the provided context, research on other cyclic peptide systems demonstrates that finding the optimal ring size is a key step in the design of potent receptor ligands. nih.govrsc.org
Development of Novel Peptide Analogues Based on SAR Insights for Endothelin Receptors
The discovery of the potent and selective ETA receptor antagonist, cyc(D-Trp-D-Asp-Pro-D-Val-Leu), also known as BQ-123, spurred extensive research into its structure-activity relationships (SAR) to develop novel analogues with improved affinity, selectivity, and pharmacokinetic profiles. nih.govsigmaaldrich.cnresearchgate.net These studies have provided critical insights into the molecular requirements for antagonizing endothelin receptors, guiding the rational design of new peptide-based therapeutic agents.
Systematic modifications of the parent cyclic pentapeptide structure have elucidated the specific roles of each amino acid residue in receptor binding and function. Research has shown that the DDLDL chirality sequence of the peptide backbone is crucial for its inhibitory activity. nih.gov Any alteration to the D-configuration of the Tryptophan (Trp) or Aspartic acid (Asp) residues to their L-isomers results in a significant loss of antagonist properties. nih.gov
Detailed SAR studies, starting from related natural product antagonists like cyclo(-D-Trp-D-Glu-Ala-D-Val-Leu-), have revealed key structural elements for high-affinity ETA receptor binding. The substitution of D-Glutamic acid (D-Glu) at position 2 with D-Aspartic acid (D-Asp), as seen in BQ-123, was found to enhance the antagonist activity. nih.gov This highlights the importance of the acidic side chain at this position for interacting with the receptor.
Further investigations into each position of the pentapeptide ring have yielded the following insights:
Position 1 (D-Trp): The D-Tryptophan residue is critical for high-affinity binding. Most substitutions at this position with other amino acids lead to a substantial decrease in inhibitory activity. nih.gov The indole (B1671886) side chain of tryptophan is considered essential for this interaction.
Position 2 (D-Asp): As mentioned, the D-Aspartic acid residue is a key enhancement over analogues containing D-Glu at this position. nih.gov The length and acidity of this side chain play a significant role in receptor recognition.
Position 3 (Pro): The Proline residue is part of a crucial turn in the peptide's conformation. researchgate.net Analogues incorporating other imino acids at this position have been shown to maintain or even have higher affinity than those with standard amino acids. nih.gov
Position 4 (D-Val): This position is highly sensitive to modification. A β-branched D-amino acid, such as D-Valine, is important for potent inhibitory activity. nih.gov
Position 5 (Leu): Similar to the D-Trp at position 1, the Leucine (B10760876) residue at position 5 is highly conserved for activity, and most replacements result in a significant loss of potency. nih.gov
These SAR insights have enabled the development of even more potent and selective ETA receptor antagonists. For instance, further modifications based on this understanding led to the synthesis of BQ-518, an analogue with even greater potency and selectivity for the ETA receptor compared to BQ-123. nih.gov The development of such analogues underscores the power of SAR studies in refining lead compounds into potential clinical candidates.
The following table provides a summary of the binding affinities for BQ-123 and a related analogue, illustrating the impact of structural modifications on receptor interaction.
| Compound Name | Structure | ETA Receptor IC50 (nM) | ETB Receptor IC50 (µM) | Selectivity (ETA vs ETB) |
| BQ-123 | cyc(D-Trp-D-Asp-Pro-D-Val-Leu) | 8.3 nih.gov | 61 nih.gov | ~7350-fold |
| BQ-518 | Structure not fully specified in the provided context | 1.2 nih.gov | 55 nih.gov | ~45833-fold |
Applications of 3h Cyc Dtrp Dasp Pro Dval Leu As a Molecular Probe and Research Tool
In Vitro Receptor Characterization in Cultured Cellular Systems
The use of cultured cells provides a controlled environment to study receptor pharmacology. [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) has been instrumental in characterizing ETA receptors in various cell lines, enabling detailed investigation of receptor expression and function.
Use in Cell Lines for Endothelin Receptor Expression and Functional Studies
This compound) is a critical tool for quantifying the expression of ETA receptors on the surface of cultured cells. Cell lines that endogenously express or are engineered to overexpress endothelin receptors are frequently used. For instance, the human neuroblastoma cell line SK-N-MC has been utilized to study the binding characteristics of this radioligand. nih.gov Such studies allow researchers to confirm the presence and density of ETA receptors in a specific cell type, which is a prerequisite for subsequent functional assays. Beyond simple expression, this tool can be used to investigate receptor regulation, such as internalization and downregulation, in response to agonist or antagonist exposure.
Cell-Based Binding Assays and Functional Assays for Receptor Activation
Cell-based binding assays using this compound) are fundamental for determining the affinity and selectivity of novel compounds for the ETA receptor. In these assays, cultured cells expressing the receptor are incubated with the radioligand, and the amount of binding is measured.
Saturation binding studies, where increasing concentrations of this compound) are used, allow for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which corresponds to the receptor density. In the human neuroblastoma cell line SK-N-MC, Scatchard analysis of this compound) binding revealed a single class of high-affinity binding sites with a Kd of 3.2 nM. nih.gov
Competition binding assays are employed to determine the affinity of unlabeled compounds (competitors) for the ETA receptor. In these experiments, a fixed concentration of this compound) is co-incubated with varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated. Studies in SK-N-MC cells have demonstrated the high selectivity of this compound) for the ETA receptor, with potent inhibition by endothelin-1 (B181129) (ET-1) and endothelin-2 (ET-2), and significantly lower affinity for endothelin-3 (ET-3) and the ETB-selective agonist BQ-3020. nih.gov The rapid association and dissociation kinetics of this compound) make it particularly suitable for accurately determining the equilibrium inhibition constants of various compounds. nih.gov
| Parameter | Value | Cell Line | Reference |
| Kd | 3.2 nM | SK-N-MC | nih.gov |
| Ki (ET-1) | 0.058 nM | SK-N-MC | nih.gov |
| Ki (ET-2) | 0.10 nM | SK-N-MC | nih.gov |
| Ki (BQ-123) | 3.3 nM | SK-N-MC | nih.gov |
| Ki (ET-3) | 50 nM | SK-N-MC | nih.gov |
| Ki (BQ-3020) | 970 nM | SK-N-MC | nih.gov |
While this compound) itself is an antagonist and does not directly measure receptor activation, it is used in conjunction with functional assays. For example, after confirming ETA receptor expression with binding assays, functional responses such as changes in intracellular calcium or stimulation of DNA synthesis in response to endothelin agonists can be measured. The antagonistic properties of unlabeled cyc(DTrp-DAsp-Pro-DVal-Leu) can then be quantified by its ability to inhibit these agonist-induced responses.
Ex Vivo Tissue-Based Receptor Studies
Ex vivo studies on isolated tissues bridge the gap between in vitro cell culture experiments and in vivo animal models. This compound) is a valuable tool for investigating ETA receptors in their native tissue environment.
Receptor Autoradiography in Tissue Sections for Receptor Localization and Quantification
Receptor autoradiography is a powerful technique that allows for the visualization and quantification of receptor distribution within a tissue section. giffordbioscience.com In this method, thin tissue slices are incubated with a radioligand like this compound). The radioligand binds to the receptors present in the tissue, and its location is visualized by exposing the section to a sensitive film or a phosphor imaging screen. giffordbioscience.comnih.gov
The specificity of the binding is confirmed by co-incubating adjacent tissue sections with the radioligand and a high concentration of an unlabeled selective antagonist (such as unlabeled BQ-123) to block the specific binding. The difference between the total binding and the non-specific binding represents the specific binding to the ETA receptors. fz-juelich.de This technique provides detailed anatomical information on the localization of ETA receptors in various organs and tissues. While many autoradiographic studies of endothelin receptors have utilized iodine-125 labeled ligands, the principles and procedures are directly applicable to tritiated ligands like this compound). For instance, unlabeled BQ-123 has been used in competition with [125I]-ET-1 to delineate the distribution of ETA versus ETB receptors in human meningiomas. nih.gov
Isolated Organ Bath Studies for Receptor Characterization in Intact Tissues (e.g., Coronary Artery)
Isolated organ bath studies are a classic pharmacological technique used to investigate the physiological or pharmacological responses of intact tissues to drugs. This compound) itself is not directly used in these functional assays, but its unlabeled counterpart, cyc(DTrp-DAsp-Pro-DVal-Leu) (BQ-123), is extensively employed to characterize the role of ETA receptors in mediating tissue responses.
In the context of coronary arteries, isolated rings of the artery can be mounted in an organ bath, and their contraction or relaxation in response to various substances can be measured. For example, studies on canine coronary arteries have used BQ-123 to investigate the role of endogenous endothelin in endothelium-independent anoxic contractions. nih.gov In these experiments, BQ-123 was shown to inhibit both the facilitatory effect of exogenous ET-1 and the anoxic contractions, suggesting that ETA receptors are involved in this response. nih.gov Such studies are crucial for understanding the physiological and pathophysiological roles of the endothelin system in the cardiovascular system.
Identification and Validation of Endothelin Receptors in Molecular Biology Research
The high selectivity of cyc(DTrp-DAsp-Pro-DVal-Leu) for the ETA receptor makes its tritiated form an essential tool in molecular biology for the identification and validation of this receptor subtype. nih.gov When new tissues, cell lines, or recombinant expression systems are being investigated for the presence of endothelin receptors, this compound) can be used in binding assays to definitively identify and quantify the ETA receptor population.
Guiding the Design and Development of Non-Peptide Endothelin Antagonists
The radiolabeled peptide this compound), also known as [3H]BQ-123, has been a pivotal tool in the quest for non-peptide endothelin (ET) receptor antagonists. Its significance lies in its utility as a molecular probe in radioligand binding assays, which are fundamental to the characterization and screening of new pharmacologically active compounds. The specific and reversible binding of [3H]BQ-123 to the endothelin A (ETA) receptor subtype allows for the effective determination of the binding affinities of newly synthesized, non-peptide molecules. nih.gov
The development of non-peptide antagonists is a critical area of research, as these smaller, more drug-like molecules can offer advantages over their peptide counterparts, such as improved oral bioavailability and metabolic stability. The process often begins with the structural information derived from potent peptide antagonists like BQ-123. By understanding the conformation and key interacting residues of BQ-123 with the ETA receptor, medicinal chemists can design and synthesize novel non-peptide compounds that mimic these interactions.
A crucial step in this drug development pipeline is the experimental validation of these new compounds' ability to bind to the target receptor. This is where [3H]BQ-123 plays a central role. Through competitive binding assays, researchers can assess the potency of a novel, unlabeled non-peptide compound by measuring its ability to displace the radiolabeled [3H]BQ-123 from the ETA receptor. A compound that effectively displaces [3H]BQ-123 is presumed to bind to the same site on the receptor and is therefore a promising candidate for further investigation.
The rapid reversibility of [3H]BQ-123 binding is a key characteristic that makes it an invaluable tool for accurately determining the equilibrium inhibition constants (Ki values) of a wide array of compounds for the ETA receptor. nih.gov This allows for a quantitative comparison of the binding affinities of different non-peptide candidates, guiding structure-activity relationship (SAR) studies. SAR studies are essential for optimizing the chemical structure of a lead compound to enhance its potency and selectivity for the target receptor.
An example of the application of [3H]BQ-123 in this context is the screening of novel series of disubstituted imidazo[1,2-c]pyrimidine and pyrimido[1,6-a]pyrimidine derivatives for their potential as ETA receptor antagonists. In these studies, the ability of the new compounds to inhibit the binding of [3H]BQ-123 to ETA receptors expressed in human astrocytoma 1321N1 cells was evaluated. Several of these derivatives demonstrated moderate affinity for the ETA receptor, showcasing the utility of this radioligand in identifying new chemical scaffolds for non-peptide endothelin antagonists.
| Compound | Ki (nM) |
|---|---|
| Endothelin-1 | 0.058 |
| Endothelin-2 | 0.10 |
| BQ-123 | 3.3 |
| Endothelin-3 | 50 |
| BQ-3020 | 970 |
| Compound Series | Concentration Tested | Result |
|---|---|---|
| Disubstituted imidazo[1,2-c]pyrimidine and pyrimido[1,6-a]pyrimidine derivatives | 10 µM | Several derivatives showed moderate ETA affinity, with 30-40% inhibition of [3H]BQ-123 binding. |
Future Directions and Advanced Methodological Considerations in Research on 3h Cyc Dtrp Dasp Pro Dval Leu
Integration of Computational and Experimental Approaches in Cyclic Peptide Ligand Design
The design of novel cyclic peptide ligands, including analogues of cyc(DTrp-DAsp-Pro-DVal-Leu), is increasingly driven by a synergy between computational and experimental methods. This integrated approach accelerates the discovery pipeline, reduces costs, and enhances the properties of new molecules. rsc.orgacs.org
Computational strategies allow for the rapid in silico screening of vast virtual libraries of cyclic peptides. springernature.comlenus.ie Methods such as molecular dynamics simulations, virtual screening, and machine learning are employed to predict binding affinities, conformational stability, and other pharmacological properties before synthesis is attempted. rsc.orgnih.gov Recent breakthroughs in deep learning and generative models, such as RFdiffusion and CycleDesigner, are further revolutionizing de novo peptide design by generating novel sequences and structures with high target specificity. biorxiv.orgacs.org These computational tools can overcome traditional challenges like the immense conformational complexity of peptides. acs.orgnih.gov
Experimental validation remains the crucial counterpart to computational prediction. Promising candidates identified in silico are synthesized, often using solid-phase peptide synthesis, and their properties are confirmed through rigorous biophysical characterization techniques. researchgate.net These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine solution structure and binding assays to measure affinity for the target receptor. researchgate.netresearchgate.net This iterative cycle of computational design followed by experimental testing creates a powerful feedback loop, enabling the refinement of both the computational models and the peptide candidates. rsc.orgbiorxiv.org
Table 1: Comparison of Modern Approaches in Cyclic Peptide Ligand Design
| Approach | Description | Key Advantages | Representative Tools/Techniques |
|---|---|---|---|
| Computational Design | Utilizes computer simulations and algorithms to design and screen virtual peptide libraries. | Reduces time and cost; allows exploration of vast chemical space; predicts binding and stability. rsc.orgarxiv.org | Molecular Dynamics, Virtual Screening, Machine Learning, RFdiffusion, CycleDesigner. springernature.combiorxiv.org |
| Experimental Synthesis | Chemical creation of peptide molecules for testing. | Provides physical compounds for validation; allows for complex modifications. | Solid-Phase Peptide Synthesis (SPPS), various cyclization chemistries (e.g., lactamization). rsc.org |
| Experimental Validation | Biophysical and biochemical analysis of synthesized peptides. | Confirms computational predictions; provides real-world data on affinity, structure, and activity. rsc.org | NMR Spectroscopy, X-ray Crystallography, Surface Plasmon Resonance (SPR), Radioligand Binding Assays. researchgate.netnih.gov |
Exploring Novel Applications of [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) in Basic Biological Systems
As a selective ETA receptor antagonist, this compound) is primarily used to investigate the physiological and pathological roles of the endothelin system. Future research will likely extend its application into new areas of basic biology, moving beyond its established use in cardiovascular studies.
The radioligand is an indispensable tool for fundamental receptor pharmacology. It is used in saturation binding experiments to determine the density of ETA receptors (Bmax) and their affinity (Kd) in various tissues and cell cultures. researchgate.net It is also central to competition binding assays, which are used to determine the potency and selectivity of new, unlabeled drug candidates by measuring their ability to displace this compound) from the receptor. nih.govresearchgate.net Quantitative whole-body autoradiography using this radioligand can provide a detailed map of ETA receptor distribution throughout an organism. mdpi.com
Emerging research points to the involvement of the endothelin system in a wider range of biological processes, including cancer, inflammation, and immunomodulation. nih.govresearchgate.net Future applications could involve using this compound) to:
Characterize ETA receptor expression on different cancer cell lines and in tumor microenvironments, given that cyclic peptides are being developed as radiotracers for cancer imaging. nih.gov
Investigate the role of ETA receptors in immunomodulatory processes and inflammatory diseases. researchgate.netgoogle.com
Explore the presence and function of ETA receptors in novel contexts, such as on cardiomyocytes during regeneration or in response to injury. epo.org
Table 3: Potential Basic Research Applications for this compound)
| Research Area | Experimental Application | Scientific Question Addressed |
|---|---|---|
| Neurobiology | Competition binding assays in brain tissue homogenates. nih.gov | What is the affinity of novel CNS-targeted compounds for ETA receptors? |
| Oncology | Autoradiography of tumor sections. mdpi.com | What is the distribution and density of ETA receptors in different tumor types? |
| Cardiology | Saturation binding on primary cardiomyocyte cultures. researchgate.netepo.org | Do ETA receptor levels change during cardiac development or in response to injury? |
| Immunology | Receptor binding assays on immune cells. researchgate.net | Do specific immune cell populations express ETA receptors, and what is their function? |
Challenges and Opportunities in Cyclic Peptide Radioligand Research
Despite significant progress, the field of cyclic peptide radioligands faces several challenges that also represent opportunities for innovation.
Challenges:
Bioavailability and Cell Permeability: A major hurdle for many cyclic peptides is their inability to efficiently cross cell membranes to reach intracellular targets. tandfonline.com This limits their application against a wide range of disease-related proteins.
Computational Accuracy: While powerful, computational models can still struggle with the inherent flexibility of peptides, leading to discrepancies between predicted and experimental structures and affinities. nih.govbakerlab.org The scarcity of high-quality 3D structural data for training AI models is also a limitation. arxiv.org
Synthesis and Stability: The chemical synthesis of complex, modified cyclic peptides can be challenging and costly. nih.gov Furthermore, ensuring the stability of the peptide backbone against degradation by proteases in vivo is critical for therapeutic applications. nih.gov
Target Heterogeneity: The expression of target receptors can vary significantly between patients or even within different regions of a tumor, complicating targeted therapies. nih.gov
Opportunities:
Technological Advancement: The rapid evolution of AI, machine learning, and automated synthesis platforms is accelerating the design-build-test-learn cycle. acs.org This synergy promises to overcome current limitations in prediction and production.
Expanding Therapeutic Landscape: Radioligand therapies are becoming a cornerstone of precision oncology, driving investment and innovation in the field. clarivate.comprnewswire.com This creates a high demand for novel, highly specific targeting peptides. The trend is shifting from agonist to antagonist-based radioligands, which often show better tumor targeting and background clearance. nih.govmdpi.com
Novel Chemistries and Designs: The exploration of non-natural amino acids, diverse cyclization strategies, and multi-targeting ligands offers pathways to improve peptide properties like stability, permeability, and the ability to overcome target heterogeneity. mdpi.comacs.org
The path forward for research on this compound) and related compounds is one of convergence, where computational power, advanced chemistry, and deeper biological inquiry intersect to unlock new scientific insights and therapeutic possibilities.
常见问题
Q. Table 1: Key Parameters for Tritium Labeling Efficiency
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrogenation Time | 18–24 hours | ↑ Yield by 30% |
| Catalyst (Pd/BaSO₄) | 10 mg/mmol peptide | Critical for regioselectivity |
| Solvent (DMF) | Anhydrous, <50 ppm H₂O | Prevents side reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
